![molecular formula C8H16O4 B14273482 Methyl [(5-hydroxypentyl)oxy]acetate CAS No. 141401-20-9](/img/structure/B14273482.png)
Methyl [(5-hydroxypentyl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(5-hydroxypentyl)oxy]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hydroxyl group and an ester functional group, making it versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl [(5-hydroxypentyl)oxy]acetate can be synthesized through the esterification of 5-hydroxypentanol with methyl acetate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
5-Hydroxypentanol+Methyl AcetateAcid CatalystMethyl [(5-hydroxypentyl)oxy]acetate+Methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave energy, which provides uniform heating and reduces reaction time. Parameters such as microwave power, catalyst concentration, and reactant ratios are optimized to achieve high conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(5-hydroxypentyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products
Oxidation: 5-oxopentyl acetate or 5-carboxypentyl acetate.
Reduction: 5-hydroxypentyl alcohol.
Substitution: Amides or different esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl [(5-hydroxypentyl)oxy]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential as a bioactive compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in industrial processes
Mécanisme D'action
The mechanism of action of methyl [(5-hydroxypentyl)oxy]acetate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which can further interact with cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacks the hydroxyl group.
Ethyl acetate: Another ester with similar applications but different physical properties.
Methyl butyrate: An ester with a different alkyl chain length, affecting its odor and reactivity.
Uniqueness
Methyl [(5-hydroxypentyl)oxy]acetate is unique due to the presence of both a hydroxyl group and an ester group, allowing it to participate in a wider range of chemical reactions and applications compared to simpler esters.
Propriétés
Numéro CAS |
141401-20-9 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
methyl 2-(5-hydroxypentoxy)acetate |
InChI |
InChI=1S/C8H16O4/c1-11-8(10)7-12-6-4-2-3-5-9/h9H,2-7H2,1H3 |
Clé InChI |
YKLYAUAUHCQZQF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


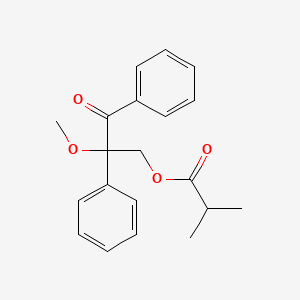
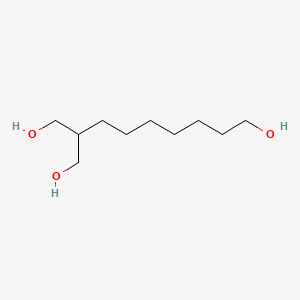
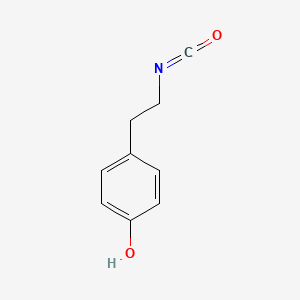
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
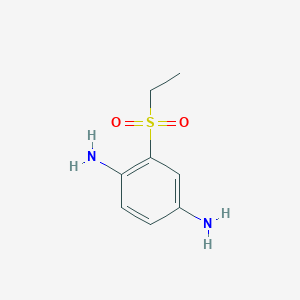
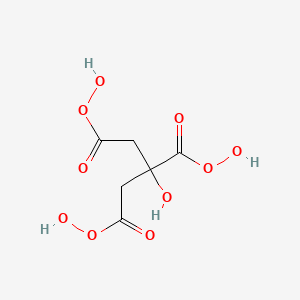
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
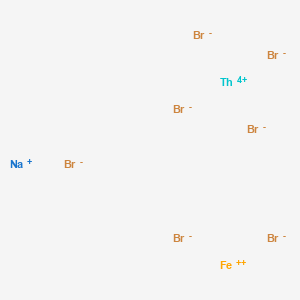
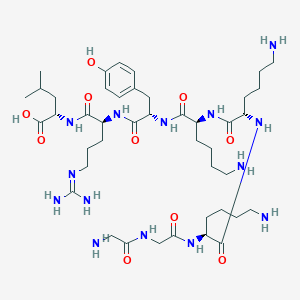
![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
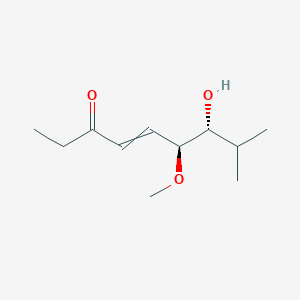

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)
